molecular formula C7H8ClNO B1603188 3-Chloro-2-methoxy-5-methylpyridine CAS No. 1227593-86-3

3-Chloro-2-methoxy-5-methylpyridine

Cat. No. B1603188
M. Wt: 157.6 g/mol
InChI Key: LFARIUPULFMTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-methoxy-5-methylpyridine is a chemical compound with the molecular formula C7H8ClNO . It has a molecular weight of 157.6 . This compound is a yellow liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-chloro-2-methoxy-5-methylpyridine . The InChI code is 1S/C7H8ClNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 . The InChI key is LFARIUPULFMTQM-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC(=C(N=C1)OC)Cl .


Physical And Chemical Properties Analysis

3-Chloro-2-methoxy-5-methylpyridine has a molecular weight of 157.60 g/mol . It has a computed XLogP3-AA value of 2.1 , indicating its lipophilicity. It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has one rotatable bond . Its exact mass and monoisotopic mass are both 157.0294416 g/mol . The topological polar surface area is 22.1 Ų . It has 10 heavy atoms and its complexity is 110 .

Scientific Research Applications

  • Field : Agrochemicals and Pharmaceuticals .
  • Application : “3-Chloro-2-methoxy-5-methylpyridine” is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s derivatives are used in the protection of crops from pests .
  • Method of Application : The synthesis of “3-Chloro-2-methoxy-5-methylpyridine” and its derivatives involves various methods . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be used .
  • Results : More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315-H319-H335 , indicating that it causes skin irritation, eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

3-chloro-2-methoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFARIUPULFMTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598961
Record name 3-Chloro-2-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methoxy-5-methylpyridine

CAS RN

1227593-86-3
Record name 3-Chloro-2-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-methoxy-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-methoxy-5-methylpyridine
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-methoxy-5-methylpyridine
Reactant of Route 4
Reactant of Route 4
3-Chloro-2-methoxy-5-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-Chloro-2-methoxy-5-methylpyridine
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-methoxy-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.